[6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL](1-PYRROLIDINYL)METHANONE
Overview
Description
6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Scientific Research Applications
6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving nitrile oxides and alkenes.
Functionalization of the Pyridine Ring: Various substitution reactions can introduce the furan and phenyl groups.
Attachment of the Pyrrolidinyl Group: This step might involve nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This includes:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Temperature and Pressure Control: Maintaining optimal conditions to ensure high yield and purity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the compound’s properties.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets. This could include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE shares structural similarities with other isoxazole derivatives.
- Isoxazole Derivatives : Compounds like 3-phenylisoxazole and 5-methylisoxazole.
Uniqueness
- Structural Complexity : The combination of furan, phenyl, and pyrrolidinyl groups makes it unique.
- Biological Activity : Its specific biological activities might differ from other isoxazole derivatives, making it a valuable compound for research.
Properties
IUPAC Name |
[6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-21(24-10-4-5-11-24)15-13-16(17-9-6-12-26-17)22-20-18(15)19(23-27-20)14-7-2-1-3-8-14/h1-3,6-9,12-13H,4-5,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETRUAWGZVDCGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=CC=C4)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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